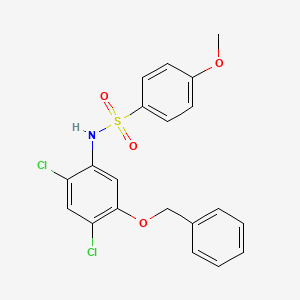
tert-ブチル 3-(1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル)ピペリジン-1-カルボキシレート
概要
説明
tert-Butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and an isoindoline-1,3-dione moiety
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of cancer research and neuropharmacology.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindoline-1,3-dione moiety, followed by its coupling with a piperidine derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions: tert-Butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety, potentially leading to the formation of different functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while reduction could produce alcohols or amines.
作用機序
The mechanism by which tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindoline-1,3-dione moiety. This interaction can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an isoindoline-1,3-dione moiety. This structure provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
tert-butyl 3-(1,3-dioxoisoindol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-10-6-7-12(11-19)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWRGWOOMAMAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(5-fluoropyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2424053.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2424055.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole](/img/structure/B2424058.png)
![2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2424059.png)

![N-[(1-Aminocyclohexyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2424064.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2424066.png)
![3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424068.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/new.no-structure.jpg)
![N-[4-methoxy-3-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2424072.png)
